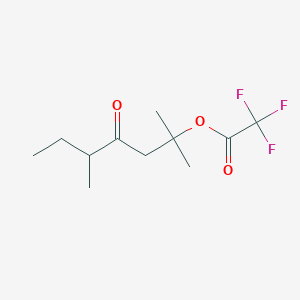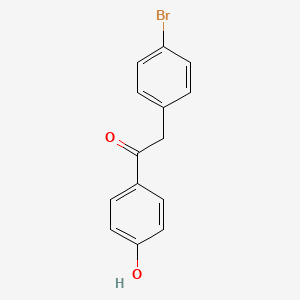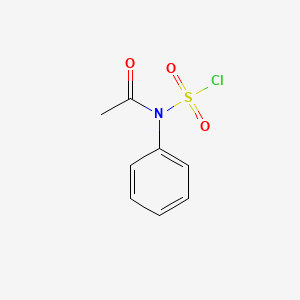![molecular formula C17H22N4O2 B14501894 2,4-Dioxo-3-(piperidin-1-yl)-3-azaspiro[5.5]undecane-1,5-dicarbonitrile CAS No. 64635-83-2](/img/structure/B14501894.png)
2,4-Dioxo-3-(piperidin-1-yl)-3-azaspiro[5.5]undecane-1,5-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dioxo-3-(piperidin-1-yl)-3-azaspiro[55]undecane-1,5-dicarbonitrile is a complex organic compound belonging to the spirocyclic family Spirocyclic compounds are characterized by a unique structure where two rings are connected through a single atom, creating a three-dimensional configuration This particular compound features a spiro[5
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dioxo-3-(piperidin-1-yl)-3-azaspiro[5.5]undecane-1,5-dicarbonitrile typically involves multi-step organic reactions. One common approach is the Diels-Alder reaction, where a diene and a dienophile react to form a cyclohexene ring, which is then further functionalized to introduce the spirocyclic structure . The reaction conditions often include the use of catalysts such as l-proline to enhance regioselectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors to maintain consistent reaction conditions and reduce the risk of side reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
化学反応の分析
Types of Reactions
2,4-Dioxo-3-(piperidin-1-yl)-3-azaspiro[5.5]undecane-1,5-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxo derivatives.
Reduction: Addition of hydrogen atoms to reduce functional groups.
Substitution: Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophilic reagents such as sodium methoxide or potassium cyanide under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dioxo derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
科学的研究の応用
2,4-Dioxo-3-(piperidin-1-yl)-3-azaspiro[5.5]undecane-1,5-dicarbonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2,4-Dioxo-3-(piperidin-1-yl)-3-azaspiro[5.5]undecane-1,5-dicarbonitrile involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of protein-protein interactions, leading to various biological effects.
類似化合物との比較
Similar Compounds
1,3-Dioxane-1,3-dithiane spiranes: Similar spirocyclic structure with different heteroatoms.
2,4-Dioxa- and 2,4-diazaspiro[5.5]undecanones: Variations in the functional groups attached to the spirocyclic core.
Uniqueness
2,4-Dioxo-3-(piperidin-1-yl)-3-azaspiro[5.5]undecane-1,5-dicarbonitrile is unique due to its combination of piperidine, dioxo, and dicarbonitrile groups, which provide distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential therapeutic properties make it a valuable compound in scientific research and industrial applications.
特性
CAS番号 |
64635-83-2 |
|---|---|
分子式 |
C17H22N4O2 |
分子量 |
314.4 g/mol |
IUPAC名 |
2,4-dioxo-3-piperidin-1-yl-3-azaspiro[5.5]undecane-1,5-dicarbonitrile |
InChI |
InChI=1S/C17H22N4O2/c18-11-13-15(22)21(20-9-5-2-6-10-20)16(23)14(12-19)17(13)7-3-1-4-8-17/h13-14H,1-10H2 |
InChIキー |
CQLKXTZNEVZTOX-UHFFFAOYSA-N |
正規SMILES |
C1CCC2(CC1)C(C(=O)N(C(=O)C2C#N)N3CCCCC3)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[6-(Dimethylamino)hexyl]-5,9-dimethyldeca-4,8-dienoic acid](/img/structure/B14501815.png)


methanone](/img/structure/B14501827.png)
![(4-Bromophenyl)[chloro(phenyl)methyl]carbamothioyl chloride](/img/structure/B14501833.png)


![8-Methyl-6-[(E)-phenyldiazenyl]-1H-cyclohepta[b]quinoxaline](/img/structure/B14501852.png)

![N-[1-(4-Methoxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-ylidene]hydroxylamine](/img/structure/B14501869.png)

![5-{[6-Methyl-2-(methylsulfanyl)-4-oxopyrido[2,3-d]pyrimidin-8(4H)-yl]methyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14501881.png)

![2-[(2,6-Diethylphenyl)(phenyl)methyl]-1H-indene-1,3(2H)-dione](/img/structure/B14501891.png)
